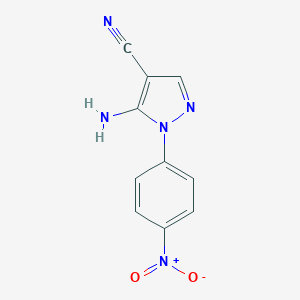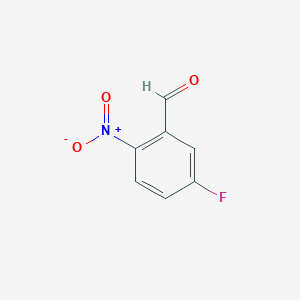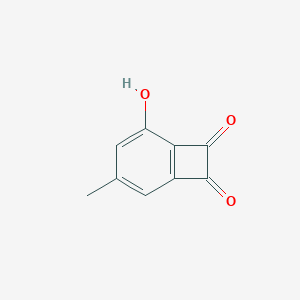
6-Bromochroman-4-one
Overview
Description
6-Bromochroman-4-one is a compound with the molecular formula C9H7BrO2 . It is also known by other synonyms such as 6-bromo-2,3-dihydro-4H-chromen-4-one, 6-Bromo-4-chromanone, and 6-bromo-2,3-dihydrochromen-4-one .
Molecular Structure Analysis
The molecular weight of 6-Bromochroman-4-one is 227.05 g/mol . The InChI representation of the molecule isInChI=1S/C9H7BrO2/c10-6-1-2-9-7 (5-6)8 (11)3-4-12-9/h1-2,5H,3-4H2 . The Canonical SMILES representation is C1COC2=C (C1=O)C=C (C=C2)Br . Chemical Reactions Analysis
The most potent compounds, with inhibitory concentrations in the low micromolar range, were substituted in the 2-, 6-, and 8-positions. Larger, electron-withdrawing substituents in the 6- and 8-positions were favorable .Physical And Chemical Properties Analysis
The computed properties of 6-Bromochroman-4-one include a molecular weight of 227.05 g/mol, XLogP3-AA of 2.1, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 0, Exact Mass of 225.96294 g/mol, Monoisotopic Mass of 225.96294 g/mol, Topological Polar Surface Area of 26.3 Ų, Heavy Atom Count of 12, and Formal Charge of 0 .Scientific Research Applications
Building Block in Medicinal Chemistry
Chromanone or Chroman-4-one is a significant heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .
Pharmacological Activities
Chroman-4-one exhibits a wide range of pharmacological activities. Natural and synthetic chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Alzheimer’s Disease Research
In vitro studies revealed that (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one and (E)-3-(4-dimethylamino-benzylidene)-6-bromo-chroman-4-one derivatives exhibited high binding affinities to Aβ plaques, which are associated with Alzheimer’s disease .
Drug Designing and Development
Considering the versatility of chromanone, it is used as a template in drug designing and development .
Synthesis of Novel Compounds
Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
Research in Life Science and Material Science
6-Bromochroman is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Mechanism of Action
Target of Action
Chroman-4-one derivatives, to which 6-bromochroman-4-one belongs, are known to exhibit a broad variety of remarkable biological and pharmaceutical activities . They act as a major building block in a large class of medicinal compounds .
Mode of Action
Chroman-4-one derivatives are known to interact with various biological targets, leading to significant variations in biological activities . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Biochemical Pathways
Chroman-4-one derivatives are known to impact a wide range of pharmacological activities .
Pharmacokinetics
More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .
Result of Action
Chroman-4-one derivatives are known to exhibit a broad variety of remarkable biological and pharmaceutical activities .
Action Environment
Safety and Hazards
The safety data sheet for 6-Bromochroman-4-one suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . The prolongation of the spacer between the chroman-4-one scaffold and the heterocycle to propylene enabled the synthesis of related analogues of the phenethyl-substituted chroman-4-one .
properties
IUPAC Name |
6-bromo-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLPVOXSUCCZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400710 | |
| Record name | 6-bromochroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromochroman-4-one | |
CAS RN |
49660-57-3 | |
| Record name | 6-bromochroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate](/img/structure/B184822.png)







![[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184833.png)
![(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B184834.png)


